(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine
Description
(1A-Methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine is a complex aziridine-containing glycine derivative with a molecular weight of 352.1059 g/mol . It is structurally characterized by a fused indenoazirine core, a phenoxy substituent at position 3, and a glycine moiety attached via a carbonyl group at position 6a. This compound is referenced as Roxadustat Aziridine in pharmaceutical contexts, likely serving as an impurity standard or intermediate in the synthesis of hypoxia-inducible factor (HIF) stabilizers such as Roxadustat . Its unique architecture combines rigidity from the indenoazirine system with the functional flexibility of glycine, making it a subject of interest in medicinal chemistry and process optimization.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[(1a-methyl-6-oxo-3-phenoxy-1H-indeno[1,2-b]azirine-6a-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-18-14-9-12(26-11-5-3-2-4-6-11)7-8-13(14)16(24)19(18,21-18)17(25)20-10-15(22)23/h2-9,21H,10H2,1H3,(H,20,25)(H,22,23) |
InChI Key |
FVAHIAYRPGZSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(C=CC(=C3)OC4=CC=CC=C4)C(=O)C1(N2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include ambient temperature and pressure, with specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its role in drug development, particularly in the synthesis of HIF-PHIs like Roxadustat.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves its interaction with specific molecular targets and pathways. As an impurity of Roxadustat, it is believed to influence the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase enzymes. This inhibition leads to increased levels of HIF, which in turn promotes erythropoiesis by increasing endogenous erythropoietin, improving iron availability, and reducing hepcidin.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of aziridine- and glycine-functionalized heterocycles. Key structural analogues include:
| Compound Name | Molecular Weight (g/mol) | Key Substituents/Features | Source/Application |
|---|---|---|---|
| (1A-Methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine | 352.1059 | Indenoazirine core, phenoxy, glycine | Roxadustat impurity standard |
| (4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine | 350.1267 | Isoquinoline core, phenoxy, hydroxy, glycine | Synthetic intermediate |
| (1aR,6aS)-1,1a,6,6a-Tetrahydroindeno[1,2-b]azirine | Not reported | Indenoazirine core (simplified structure, lacks glycine and phenoxy groups) | Model for reactivity studies |
| (+/-)-(1aR,6aS)-1-Tosyl-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine (2f) | Not reported | Tosyl-protected aziridine, indenoazirine core | NMR/structural studies |
| (1aR,6aS)-6,6a-Dihydro-1aH-indeno[1,2-b]oxirene | 132.0575 | Oxirane (epoxide) instead of aziridine, indenooxirene core | Catalytic/oxidation studies |
Structural Insights :
- Core Variations: Unlike simpler aziridines (e.g., 2f in ), the target compound incorporates a fused indenoazirine system, enhancing steric hindrance and electronic complexity. Replacing aziridine with oxirane (as in ) eliminates nitrogen-based reactivity but retains ring strain.
Physicochemical Properties
- Molecular Weight: At 352.1059 g/mol, the compound is heavier than simpler glycine derivatives (e.g., 350.1267 g/mol in ), likely due to the fused indenoazirine system.
- Spectral Data: While direct NMR data for the target compound are unavailable, analogues like 2f and 3l show characteristic aziridine proton signals near δ 1.5–2.5 ppm and carbonyl resonances at δ 165–175 ppm. The phenoxy group would introduce aromatic signals at δ 6.5–7.5 ppm .
Stability and Reactivity
- Aziridine Reactivity : The strained three-membered aziridine ring is prone to nucleophilic ring-opening, a feature exploited in drug design for covalent binding . This contrasts with oxirane derivatives (e.g., ), which undergo epoxide-specific reactions.
- Glycine Stability : The glycine moiety may enhance aqueous solubility but could also introduce susceptibility to enzymatic cleavage in biological systems.
Biological Activity
The compound (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of azirine derivatives characterized by a complex structure that includes a tetrahydroindeno framework. Its molecular formula is C₁₈H₁₈N₂O₃, and it features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrahydroindeno compounds can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several pathogens. In vitro studies suggest it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
- Immunomodulatory Effects : Some studies indicate that this compound may modulate immune responses. It has been shown to influence cytokine production in immune cells, suggesting potential applications in immunotherapy .
The exact mechanisms through which (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with Receptors : It could bind to various receptors on cell surfaces, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antitumor Efficacy in Animal Models : In one study, a related tetrahydroindeno derivative was administered to mice bearing xenograft tumors. Results indicated significant tumor regression compared to control groups .
- In Vitro Antimicrobial Testing : A series of tests assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) indicating promising antimicrobial activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
